molecular formula C13H19NO2 B13158784 [5-(Benzyloxy)-2-oxopentyl](methyl)amine

[5-(Benzyloxy)-2-oxopentyl](methyl)amine

Cat. No.: B13158784
M. Wt: 221.29 g/mol
InChI Key: XPQMCJBAQDDILG-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-oxopentylamine is an organic compound with a complex structure that includes a benzyloxy group, a ketone, and an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-oxopentylamine typically involves multiple steps, starting with the preparation of the benzyloxy group and the subsequent introduction of the ketone and amine functionalities One common method involves the reaction of benzyl alcohol with a suitable halogenated precursor to form the benzyloxy group

Industrial Production Methods

In industrial settings, the production of 5-(Benzyloxy)-2-oxopentylamine may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-oxopentylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy ketones, while reduction can produce benzyloxy alcohols.

Scientific Research Applications

5-(Benzyloxy)-2-oxopentylamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-oxopentylamine involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to certain enzymes or receptors, while the ketone and amine functionalities can participate in various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: Similar structure but lacks the ketone group.

    Benzyloxyacetone: Contains a benzyloxy group and a ketone but lacks the amine group.

    N-Benzylmethylamine: Similar amine structure but lacks the benzyloxy and ketone groups.

Uniqueness

5-(Benzyloxy)-2-oxopentylamine is unique due to the combination of its benzyloxy, ketone, and amine functionalities

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

1-(methylamino)-5-phenylmethoxypentan-2-one

InChI

InChI=1S/C13H19NO2/c1-14-10-13(15)8-5-9-16-11-12-6-3-2-4-7-12/h2-4,6-7,14H,5,8-11H2,1H3

InChI Key

XPQMCJBAQDDILG-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)CCCOCC1=CC=CC=C1

Origin of Product

United States

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